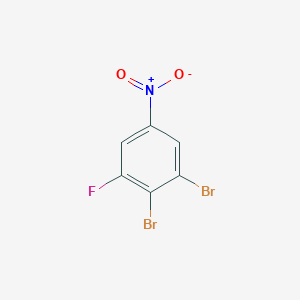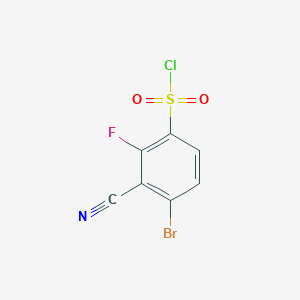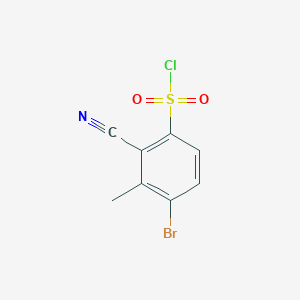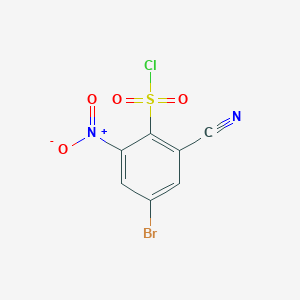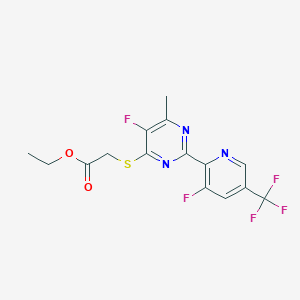
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles. It also contains several fluorine atoms, which are often used in pharmaceuticals and agrochemicals to improve stability and alter other properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The presence of fluorine atoms and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
Synthetic compounds with a tri- and tetra-substituted imidazole scaffold are recognized for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. Research has extensively reviewed the design, synthesis, and activity studies of such compounds, highlighting their potential in the development of selective inhibitors for therapeutic applications. This includes a detailed analysis of crystal structures of p38 in complex with small organic ligands, demonstrating the importance of specific substitutions on the pyrimidine ring for enhancing inhibitory activity and selectivity for p38 over other kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have been instrumental in cancer treatment, utilized in over 2 million cancer patients annually. The review focuses on the synthesis of 5-FU, including methods for incorporating isotopes to study its metabolism and biodistribution. It also covers the development of RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies, offering new insights into how these compounds affect nucleic acid structure and dynamics. The review suggests that beyond inhibiting thymidylate synthase, 5-FU impacts RNA- and DNA-modifying enzymes, proposing novel roles for these compounds in cancer treatment (Gmeiner, 2020).
Synthesis of Antithrombotic Drugs
Research on the synthesis of the antithrombotic and antiplatelet drug (S)-clopidogrel illustrates the synthetic community's interest in developing facile synthetic approaches for medically significant compounds. This review summarizes the synthetic methods reported in literature, discussing the advantages and disadvantages of each method, which is crucial for further developments in the synthetic methodologies of antithrombotic drugs (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Ethyl Acetate Production and Process Intensification
The review on ethyl acetate production process intensification techniques outlines several advantages over traditional processes, including overcoming chemical equilibrium limitations and reduced energy consumption. It highlights the significance of selecting the appropriate process parameters for enhancing ethyl acetate purity and production rate, demonstrating the potential of chemical compounds in industrial applications (Patil & Gnanasundaram, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also be used in similar reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that it may participate in similar reactions. In such reactions, the compound would interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions , the compound could be involved in the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions , the compound could contribute to the formation of new carbon-carbon bonds, which could potentially lead to the synthesis of new organic compounds.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N3O2S/c1-3-25-10(24)6-26-14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISYUABNLJWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



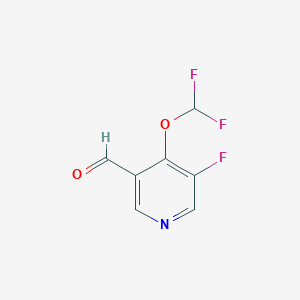
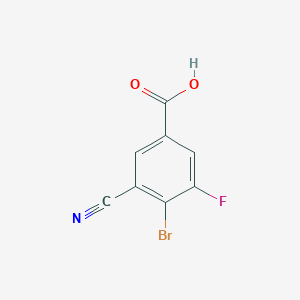
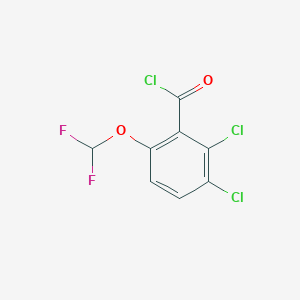
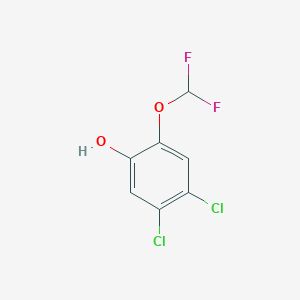

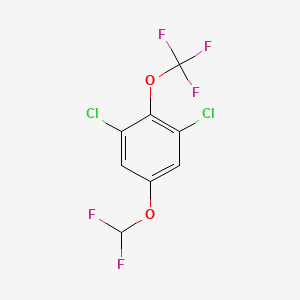

![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
